REACTION_CXSMILES
|
[C:1]([OH:7])(=[O:6])[CH2:2][CH2:3][C:4]#[CH:5].OS(O)(=O)=O.[CH2:13](O)[CH3:14]>>[C:1]([O:7][CH2:13][CH3:14])(=[O:6])[CH2:2][CH2:3][C:4]#[CH:5]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
C(CCC#C)(=O)O
|
Name
|
|
Quantity
|
0.338 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
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113 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
|
Setpoint
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50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated
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Type
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DISSOLUTION
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Details
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the crude product was dissolved in ethyl acetate
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Type
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WASH
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Details
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washed with NaHCO3 1M and water
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Type
|
CUSTOM
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Details
|
The solvent was removed under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C(CCC#C)(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.04 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |